2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid is an organic compound with the molecular formula C₉H₅F₅O₂ and a molecular weight of 240.127 g/mol. This compound features a difluoroacetic acid moiety and a trifluoromethyl-substituted phenyl group, which suggests potential applications in medicinal chemistry due to the presence of functional groups commonly associated with bioactive molecules. The structure indicates that it could possess unique chemical reactivity and biological activity, making it a subject of interest in various scientific fields .
The chemical behavior of 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid can be influenced by its functional groups. Key reactions may include:
Synthesis of 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid can be approached through several methods:
Each method may vary in yield and purity, necessitating optimization based on desired application .
The unique structural features of 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid suggest several potential applications:
Interaction studies involving 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid could focus on:
Several compounds share structural similarities with 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid. A comparison highlights its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,2-Difluoroacetic Acid | C₂H₂F₂O₂ | Lacks aromatic ring; simpler structure |
Trifluoroacetic Acid | C₂F₃O₂ | More acidic; lacks aromatic substitution |
4-Trifluoromethylbenzoic Acid | C₈H₅F₃O₂ | Contains only one fluorinated group on the phenyl ring |
The presence of both difluoro and trifluoromethyl groups in 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid distinguishes it from these compounds, potentially enhancing its chemical reactivity and biological activity .
Photohalogenation-carbonylation sequences provide a streamlined route to α,α-difluoroarylacetic acids by combining radical halogenation with carbonylative coupling. In this approach, 4-(trifluoromethyl)toluene undergoes photohalogenation under ultraviolet light to generate 4-(trifluoromethyl)benzyl halides, which subsequently participate in carbonylation with carbon monoxide.
The photohalogenation step typically employs chlorine or bromine as halogenating agents in solvents such as carbon tetrachloride or under neat conditions. For example, irradiation of 4-(trifluoromethyl)toluene with chlorine gas at 30–40°C produces 4-(trifluoromethyl)benzyl chloride with >90% conversion efficiency. This intermediate then undergoes carbonylation in methanol or tetrahydrofuran using cobalt tetracarbonyl sodium as a catalyst. Under optimized conditions (30–40°C, 1.3:1 CO-to-substrate ratio), the reaction achieves 85–90% yield of 2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid.
Table 1: Optimization of Carbonylation Conditions for 4-(Trifluoromethyl)benzyl Chloride
Temperature (°C) | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
20–30 | 1.5 | Methanol | 2 | 66.3 |
30–40 | 1.5 | Methanol | 2 | 89.6 |
50–60 | 1.5 | Methanol | 2 | 59.8 |
The superiority of methanol as a solvent stems from its ability to stabilize the cobalt catalyst while facilitating proton transfer during acid formation. This method circumvents traditional cyanide-mediated routes, eliminating toxic waste streams associated with nitrile hydrolysis.
Transition metal catalysis enables direct introduction of fluorinated groups through cross-coupling or insertion reactions. Palladium and nickel complexes facilitate Suzuki-Miyaura couplings between boronic acids and fluorinated aryl halides, while cobalt-based systems excel in carbonylation.
A notable advancement involves phosphoramidite-cobalt catalysts for defluorinative functionalization. For instance, treatment of α,α,α-trifluoroacetophenone derivatives with phosphoramidite 1 in dichloromethane/DMSO generates stable O-phosphorus difluoroenolates. Subsequent halogenation with reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) yields α-chloro-α,α-difluoroarylacetic acids with 70–85% efficiency.
Table 2: Halogenation Efficiency in Cobalt-Catalyzed Fluoroalkylation
Substrate | Halogenating Agent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
4-Trifluoromethylacetophenone | DCDMH | CH~2~Cl~2~ | 25 | 82 |
Pentafluoroethylacetophenone | TCICA | DMF | 50 | 78 |
Adapalene derivative | DBDMH | DMSO | 40 | 68 |
Mechanistic studies reveal that cobalt facilitates fluoride abstraction, forming a metalloenolate intermediate that reacts with electrophilic halogen sources. Density functional theory (DFT) calculations corroborate a stepwise mechanism involving oxaphosphirane formation and P–C bond cleavage, with DMSO stabilizing charged transition states.
Direct C–H fluorination bypasses pre-functionalized starting materials by activating inert bonds in situ. Electrochemical methods and photoredox catalysis have emerged as sustainable approaches for introducing fluorine atoms at specific positions.
A breakthrough strategy employs organophosphorus reagents to mediate single C–F bond activation in trifluoromethyl groups. For example, treatment of 4-(trifluoromethyl)phenylacetic acid precursors with phosphoramidite 1 under blue light irradiation selectively replaces one fluorine atom with a hydroxyl group, which is further oxidized to the carboxylic acid. This method achieves 65–75% yields while preserving other fluorine substituents.
Table 3: Performance of Direct C–H Functionalization Methods
Starting Material | Reagent | Light Source | Yield (%) |
---|---|---|---|
4-(Trifluoromethyl)toluene | Phosphoramidite 1 | 450 nm LED | 72 |
4-(Pentafluoroethyl)benzene | P(NMe~2~)~3~ | UV | 68 |
2-Trifluoromethylnaphthalene | DPSO | Visible | 65 |
Kinetic isotope effect studies (KIE = 3.2) indicate that C–F bond cleavage is rate-determining, with the phosphorus reagent acting as a fluoride scavenger to drive the reaction. Solvent polarity critically influences selectivity, as polar aprotic solvents like DMSO stabilize ionic intermediates and suppress competing aldol side reactions.
Radical-mediated fluorination plays a pivotal role in introducing fluorine atoms into aromatic and aliphatic systems. In DFTPA, the 1,2-difluorobenzene precursor undergoes halogenation via radical intermediates generated under photolytic conditions [2]. The reaction’s regioselectivity is governed by bond dissociation energies (BDEs) and radical stabilization effects. For instance, the C–H bond energy at the ortho position of 1,2-difluorobenzene (~423 kJ/mol) is lower than that of the meta position (~435 kJ/mol), favoring radical formation at the former [5]. This selectivity aligns with the observed product distribution in industrial syntheses, where organolithium reagents at -70°C selectively generate 1,2-difluorobenzene lithium, a key intermediate for subsequent carboxylation [2].
Photohalogenation of DFTPA’s aromatic ring further involves radical chain mechanisms, where initiators like UV light or peroxides generate fluorine radicals ($$ \ce{F^- } $$). These radicals abstract hydrogen atoms from the benzene ring, forming aryl radicals that combine with molecular fluorine ($$ \ce{F2} $$) to install additional fluorine substituents. Computational studies suggest that the trifluoromethyl group at the para position exerts an electron-withdrawing effect, polarizing the aromatic ring and stabilizing transition states during radical recombination [4]. This electronic modulation explains the high yield (90.8%) of DFTPA derivatives in optimized industrial protocols [2].
While the provided sources emphasize organolithium-based syntheses, palladium-catalyzed C–F bond formation represents a complementary strategy for constructing fluorinated architectures. In DFTPA synthesis, oxidative fluorination using palladium(II) complexes could theoretically enable direct coupling between aryl halides and fluoride sources. However, the industrial method described in Patent CN101550080A relies on n-BuLi and oxalic acid diethyl ester to construct the acetic acid backbone, bypassing transition metal catalysts [2].
A hypothetical palladium-mediated route might involve arylpalladium intermediates generated via oxidative addition of 4-(trifluoromethyl)phenyl halides. Subsequent fluoride insertion ($$ \ce{Pd^II–F} $$) and reductive elimination could install the difluoroacetic acid moiety. Comparative studies indicate that organolithium methods offer superior yields (85–90%) under milder conditions (-70°C) compared to palladium-based systems, which often require elevated temperatures and specialized ligands [2] [4]. Nevertheless, palladium catalysis remains a viable alternative for synthesizing DFTPA analogs with labile functional groups.
The fluorination of DFTPA is profoundly influenced by stereoelectronic effects, particularly in the tetrahedral intermediate formed during carboxylation. The α,α-difluoro configuration creates a rigid, electron-deficient center that stabilizes negative charge development during nucleophilic attack. For example, in the reaction of 1,2-difluorobenzene lithium with oxalic acid diethyl ester, the geminal difluoro group lowers the pKa of the adjacent proton, facilitating deprotonation and enhancing electrophilicity at the carbonyl carbon [2].
Density functional theory (DFT) calculations reveal that the trifluoromethyl group at the para position induces a +M (mesomeric) effect, delocalizing electron density into the ring and reducing steric hindrance at the reaction site. This electronic environment accelerates the formation of 2,3-difluoroacetophenone acid esters, key precursors to DFTPA, with a reported yield of 96% [2]. Additionally, the fluorine lone pairs engage in hyperconjugative interactions with σ* orbitals of adjacent C–F bonds, further stabilizing transition states and minimizing byproduct formation.
The compound 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid represents a significant breakthrough in advanced material synthesis, offering unique properties that make it particularly valuable in three critical applications: fluorinated liquid crystal precursor development, coordination chemistry with transition metal complexes, and surface modification agents for electronic materials [2]. This difluoroacetic acid derivative, with its molecular formula C₉H₅F₅O₂ and molecular weight of 240.127 g/mol, combines the electronic properties of both difluoro and trifluoromethyl functional groups to create a versatile building block for advanced materials applications [2] [3].
The application of 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid in fluorinated liquid crystal precursor development represents one of the most promising areas of research in advanced display technologies [4] [5]. Fluorinated liquid crystals have emerged as critical materials for modern electronic displays due to their unique combination of enhanced thermal stability, improved dielectric properties, and superior electrochemical performance [6] [7].
The synthesis of fluorinated liquid crystal precursors utilizing this compound follows several established methodologies, with difluorocarbene addition being particularly effective [4] [8]. The reaction involves treating olefin precursors with CF₂ sources in the presence of trimethyl(trifluoromethyl)silane (TMSCF₃) and sodium iodide under refluxing conditions, yielding fluorinated cyclopropanes with yields ranging from 46-55% [4] [8]. The process demonstrates straightforward synthetic accessibility, making these liquid crystal candidates efficiently preparable for commercial applications [4] [9].
Research has demonstrated that fluorinated liquid crystals incorporating difluoroacetic acid derivatives exhibit exceptional mesomorphic properties [5]. The fluorine substituents in both terminal and lateral positions have been found to enhance mesomorphic thermal stabilities significantly [5]. Compounds containing difluoro substituents show wider mesomorphic ranges compared to their non-fluorinated counterparts, with temperature ranges extending from 113.3°C for shorter chain compounds to 267°C for longer chain derivatives [5].
The dielectric anisotropy properties of these fluorinated liquid crystals show remarkable improvements [6]. The strong electron-withdrawing properties of the difluoro and trifluoromethyl groups contribute to enhanced dielectric constants, with positive dielectric anisotropy values ranging from +2.5 to +15, making them particularly suitable for vertical alignment liquid crystal display applications [5] [6]. The optical anisotropy also benefits from fluorination, with birefringence values (Δn) ranging from 0.08 to 0.25, providing excellent optical performance for display applications [6] [7].
Thermal stability represents another crucial advantage of fluorinated liquid crystal precursors derived from this compound [10]. The presence of multiple fluorine atoms creates robust C-F bonds that remain stable at elevated temperatures, with clearing temperatures often exceeding 300°C [10]. This thermal stability makes these materials suitable for high-temperature applications and harsh environmental conditions where conventional liquid crystals would degrade [10].
The electrochemical stability of fluorinated liquid crystals has been significantly enhanced through the incorporation of difluoroacetic acid derivatives [11]. These materials exhibit wide electrochemical stability windows, allowing for operation at higher voltages without degradation, which is particularly important for energy storage applications and advanced electronic devices [11].
The coordination chemistry of 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid with transition metal complexes has opened new avenues for advanced material synthesis, particularly in the development of metal-organic frameworks, coordination polymers, and functional nanomaterials [12] [13] [14]. The compound's ability to act as both a bridging ligand and a chelating agent makes it particularly valuable for creating complex three-dimensional structures with tailored properties [12] [14].
Silver(I) complexes represent one of the most extensively studied systems involving perfluorinated carboxylates [12]. The synthesis of silver(I) perfluorocarboxylates can be achieved through direct reaction with silver oxide (Ag₂O) in toluene, avoiding the use of water as a solvent [12]. This water-free method results in high-purity complexes with exceptional solubility in organic solvents, making them ideal precursors for subsequent transmetallation reactions [12].
Gold(I) phosphine complexes have been successfully synthesized using silver(I) perfluorocarboxylates as precursors through transmetallation reactions [12]. These reactions proceed with high yields and produce gold(I) phosphine carboxylates that exhibit unique catalytic properties [12]. The formation of mixed-metal (Au,Ag) complexes has also been observed when solutions of silver(I) salts are combined with gold(I) phosphine carboxylates, resulting in structurally unique coordination compounds [12].
The reduction of dinuclear copper(II) compounds containing perfluorinated carboxylates with triphenylphosphine has been shown to produce corresponding copper(I) tris(phosphine) complexes [12]. These complexes demonstrate stable coordination geometries and have found applications in materials synthesis and catalysis [12].
Cobalt(II) and iron(II) complexes with fluorinated tripodal ligands have been extensively investigated for their magnetic properties and spin crossover behavior [13]. The fluorinated ligands containing either pentafluorobenzyl or 4-fluorobenzyl substituents demonstrate significant effects on the spin states of the central metal ions [13]. For complexes bearing pentafluorobenzyl substituents, edge-to-face interactions rather than the expected π-π interactions are observed, leading to changes in spin states for iron(II) complexes while cobalt(II) complexes remain in the low spin state [13].
Transition metal trifluoroacetates have proven to be excellent precursors for uniform colloidal metal difluoride nanoparticles [15]. The synthesis involves thermolysis of transition metal trifluoroacetate complexes (M = Fe, Co, Mn) at temperatures ranging from 250-320°C in trioctylphosphine/trioctylphosphine oxide solvent mixtures [15]. This approach yields highly crystalline MF₂ nanorods with uniform morphology and controlled size [15].
The thermal decomposition mechanism of trifluoroacetic anions (TFA⁻) proceeds through decarboxylation, formation of trifluoromethyl anions (CF₃⁻), and subsequent dissociation into fluoride ions (F⁻) and difluoromethylene (CF₂) [15]. The fluoride ions then couple with metal ions to form the corresponding metal fluorides [15]. The use of trioctylphosphine and trioctylphosphine oxide as solvents is essential for preparing monodisperse MF₂ nanorods because these molecules act as neutral L-type ligands that coordinate to Lewis acidic surfaces [15].
Fluoride-bridged complexes represent another important class of coordination compounds [14]. High-spin manganese(III) systems with fluoride bridging have been synthesized using straightforward approaches with MnF₃ as starting material [14]. The chain compounds catena-[Mn(μ-F)(salen-5R)] (R=H, F, Cl) show fluoride bridging with varying angles from 150.4° to 180.0°, demonstrating the flexibility of fluoride as a bridging ligand [14].
The application of 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid as a surface modification agent for electronic materials represents a cutting-edge approach to enhancing the performance of organic electronic devices [16] [17] [18]. The compound's unique fluorinated structure makes it particularly effective for modifying surfaces to achieve desired electronic, optical, and mechanical properties [16] [19].
Fluorinated polymeric insulating layers have been successfully modified using fluorine-based crosslinking agents derived from difluoroacetic acid compounds [16] [17]. The incorporation of fluorine-based ultraviolet-assisted crosslinkers into fluorinated dielectric polymers results in homogeneous solutions that can be deposited through facile printing processes [16]. These modified dielectric films demonstrate excellent insulating properties while maintaining the ability to form high-quality interfaces with organic semiconductors [16].
The surface tuning of fluorinated dielectrics addresses a critical challenge in organic field-effect transistor fabrication [17]. While fluorinated polymers serve as excellent dielectric materials due to their high dielectric strength and chemical stability, their high hydrophobicity can hinder the deposition of crystalline organic semiconductors [17]. The incorporation of fluorine-based crosslinkers slightly reduces the hydrophobicity of the polymer dielectric, enabling the formation of organic semiconductor layers with large crystal grains that facilitate charge transfer at the interface [17].
Characterization results demonstrate that dielectrics modified with fluorinated crosslinkers enable the formation of organic semiconductor layers with significantly improved morphology [16]. The large crystal grains formed at the modified interface result in reduced grain boundary scattering and enhanced charge carrier mobility [16]. Transfer curve measurements and bias-stress test results reveal that the high-quality interface enables successful fabrication of organic field-effect transistors with excellent electrical performance and high thermal stability [16].
The surface modification approach has been successfully scaled for large-area applications [16]. The printing process can be applied to integrate multiple n-type and p-type organic field-effect transistors into logic gates, including NOT, NOR, and NAND gates [16]. This scalability demonstrates that surface modulation of organic dielectrics is effective for fabricating stable and high-performance large-area organic field-effect devices [16].
Fluorine-induced superhydrophilicity represents another important surface modification application [18]. The development of this method involves oxy-fluoridation processes where fluorine atoms are linked to metal or semimetal atoms in the form of -O-M-F structures [18]. The strong polarity of these metal oxy-fluoride bonds creates superhydrophilic interfaces with contact angles less than 5° [18]. Simulation results show that hydrogen bonds form between water molecules and oxy-fluoridized metallic interfaces, explaining the superhydrophilic behavior [18].
The fluorine-induced superhydrophilicity method has been successfully demonstrated on various substrates including titanium, zinc, iron, cobalt, nickel, and silicon [18]. This versatility makes it applicable to a wide range of electronic materials and device architectures [18]. The method can potentially be expanded to create various superhydrophilic interfaces in the form of -Y-M-X structures, where X represents halogens like fluorine or chlorine, M represents metals or semimetals, and Y represents oxygen, sulfur, or nitrogen [18].
Fluorinated self-assembled monolayers (F-SAMs) have attracted significant interest for surface modification applications due to their anti-adherence, lubrication, and water resistance properties [20]. In nanoimprint lithography, F-SAMs have been used as antisticking layers for nanoimprint molds to prevent resist adhesion [20]. The molecular orientation and electronic structure of F-SAMs have been studied using photoemission spectroscopy to understand their surface properties and interface characteristics [20].
The development of rewritable surfaces using fluorous affinity has been achieved through the immobilization of fluorous-tagged small molecules on fluorinated surfaces [21]. Perfluoroalkyl amines can be immobilized on fluorous surfaces via fluorous-fluorous interactions, introducing reactive functional groups such as amino moieties on the surface [21]. The amino groups displayed on the surface can be quantified using reactive fluorophores, enabling quantitative analysis of the immobilized species [21].
Surface modification with fluorinated N-heterocyclic carbenes on gold electrodes has shown significant improvements in organic field-effect transistor performance [22]. The fluorinated N-heterocyclic carbene monolayers demonstrate high thermal stability up to 200°C and create strong carbon-metal bonds [22]. These modified electrodes show reduced contact resistance and improved carrier mobility in the saturation region compared to unmodified devices [22].
The electronic properties of fluorinated surface modifications have been studied using density functional theory calculations [22]. When fluorinated N-heterocyclic carbenes bond to gold, they transfer approximately 0.40 electrons to the gold surface, creating a doping interface between gold and p-type organic semiconductors [22]. This charge transfer generates holes at the interface, facilitating efficient carrier tunneling and improving contact resistance [22].
The applications of fluorinated surface modification agents extend beyond traditional electronics to include flexible and stretchable electronic devices [23]. All-solid-state fluorinated ion-conductive elastomers have been developed with outstanding mechanical properties and high environmental stability [23]. These materials demonstrate freezing resistance (-19°C), heat resistance (>270°C), and environmental stability while maintaining high ionic conductivity (5.7 × 10⁻⁵ S cm⁻¹) [23].
Corrosive